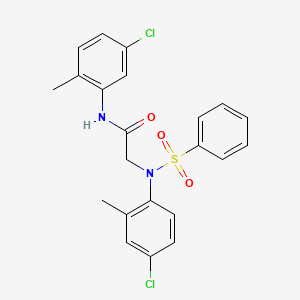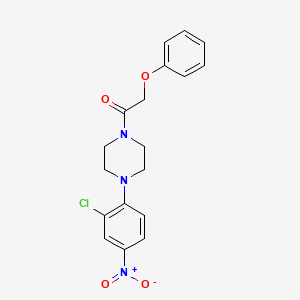![molecular formula C20H15Cl2N3O B5090966 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride, also known as CHIR-124, is a small molecule inhibitor that targets the cell cycle checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability. CHIR-124 has been shown to have potential therapeutic applications in cancer treatment and is currently being investigated in preclinical and clinical studies.
Mecanismo De Acción
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride targets CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1, 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride prevents the activation of the DNA damage response pathway, leading to increased DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been shown to have selective inhibitory effects on CHK1 in cancer cells, with minimal effects on normal cells. It has been shown to induce G1 and G2/M cell cycle arrest and inhibit DNA repair in cancer cells. 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in lab experiments include its selectivity for CHK1 in cancer cells, its ability to sensitize cancer cells to DNA-damaging agents, and its potential for use in combination with other anticancer drugs. The limitations of using 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in lab experiments include its hydrophobic nature, which can limit its solubility in aqueous solutions, and its potential for off-target effects at higher concentrations.
Direcciones Futuras
For research on 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride include investigating its potential for use in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors. Additionally, further studies are needed to determine the optimal dosing and scheduling of 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in combination with other anticancer drugs. Finally, the development of more potent and selective CHK1 inhibitors may lead to the development of more effective cancer treatments.
Métodos De Síntesis
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroaniline with 2-chlorobenzonitrile to form 2-(2-chlorophenyl)quinazoline, which is then reacted with 3-aminophenol to form 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride. The final compound is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This leads to increased apoptosis and decreased cell survival in cancer cells. 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has also been shown to have synergistic effects when used in combination with other anticancer drugs.
Propiedades
IUPAC Name |
3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O.ClH/c21-17-10-3-1-8-15(17)19-23-18-11-4-2-9-16(18)20(24-19)22-13-6-5-7-14(25)12-13;/h1-12,25H,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYSLZZIIUAIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol | |
CAS RN |
473801-87-5 |
Source


|
| Record name | Phenol, 3-[[2-(2-chlorophenyl)-4-quinazolinyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473801-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5090889.png)

![3-[4-(2-naphthoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5090911.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)





![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)